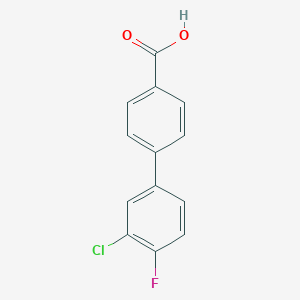![molecular formula C10H12O B068283 Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI) CAS No. 177266-29-4](/img/structure/B68283.png)
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI), also known as norcarfentanil, is a synthetic opioid that is structurally similar to fentanyl. It was first synthesized in the 1970s by Janssen Pharmaceutica, a Belgian pharmaceutical company. Norcarfentanil has been used in scientific research as a tool to study opioid receptors and their mechanisms of action.
Mecanismo De Acción
Norcarfentanil acts as an agonist at the mu opioid receptor, producing analgesia, sedation, and euphoria. It also has some affinity for the delta and kappa opioid receptors, but its effects at these receptors are less well understood. Norcarfentanil binds to the mu opioid receptor with high affinity, causing a conformational change in the receptor that activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce addiction and tolerance with chronic use. Norcarfentanil has a rapid onset of action and a short duration of action, making it useful for surgical anesthesia and pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norcarfentanil has several advantages for use in lab experiments. It is a highly selective mu opioid receptor agonist, allowing for the study of this receptor in isolation. It also has a rapid onset of action and a short duration of action, making it useful for studying acute effects. However, Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il has several limitations as well. It is a potent and highly addictive opioid, making it difficult to use in animal studies without producing addiction and tolerance. It also has a narrow therapeutic index, meaning that small changes in dose can produce significant changes in effect.
Direcciones Futuras
There are several future directions for research involving Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il. One area of interest is the development of new opioid receptor agonists and antagonists with improved selectivity and reduced side effects. Another area of interest is the study of opioid receptor desensitization and internalization, and the development of drugs that can modulate these processes. Finally, there is a need for more research on the long-term effects of opioid use, including addiction, tolerance, and withdrawal.
Métodos De Síntesis
The synthesis of Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il involves the reaction of 3-methylenebicyclo[2.2.1]hept-5-en-2-one with aniline in the presence of a reducing agent such as sodium borohydride. The reaction yields Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)il as a white crystalline powder with a melting point of 187-189°C.
Aplicaciones Científicas De Investigación
Norcarfentanil has been used extensively in scientific research as a tool to study opioid receptors and their mechanisms of action. It has been shown to bind selectively to the mu opioid receptor with high affinity, making it a useful tool for studying the role of this receptor in pain modulation and addiction. Norcarfentanil has also been used in studies of opioid receptor desensitization and internalization, as well as the effects of opioid receptor agonists and antagonists on intracellular signaling pathways.
Propiedades
Número CAS |
177266-29-4 |
|---|---|
Nombre del producto |
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI) |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1-(3-methylidene-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,8-10H,1,5H2,2H3 |
Clave InChI |
WITHATMQEMQZHT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(C1=C)C=C2 |
SMILES canónico |
CC(=O)C1C2CC(C1=C)C=C2 |
Sinónimos |
Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



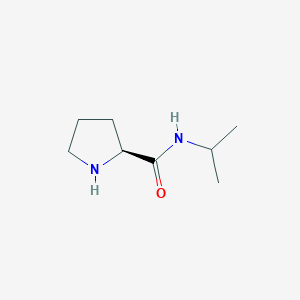


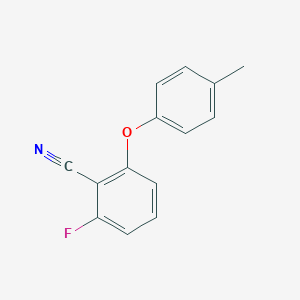

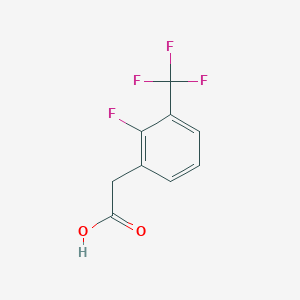



![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
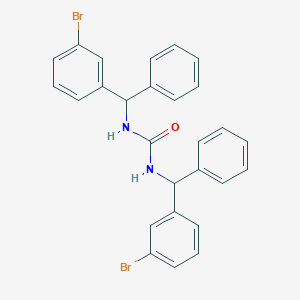
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

